molecular formula C9H11N3 B2969013 4-isopropyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1309430-81-6

4-isopropyl-7H-pyrrolo[2,3-d]pyrimidine

Katalognummer: B2969013
CAS-Nummer: 1309430-81-6
Molekulargewicht: 161.208
InChI-Schlüssel: PRRZCLRTCFWQFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Isopropyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of key intermediates such as ethyl cyanoacetate and 2-bromo-1,1-dimethoxyethane.

    Cyclization: The intermediates undergo cyclization reactions to form the pyrrolopyrimidine core. This step often involves the use of formamidine acetate and alkali to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

The pyrrolopyrimidine core undergoes regioselective substitution at positions 4 and 7, influenced by steric and electronic factors:

Reaction TypeReagents/ConditionsProductYieldKey Findings
Chlorination POCl₃, DMF, 80–100°C4-Chloro-7-isopropyl pyrrolopyrimidine85–92%Selective substitution at position 4 due to electron-withdrawing isopropyl group
Amination Benzylamine, n-BuOH, 140°C, 24 hN-Benzyl-4-amino derivative78%Microwave irradiation reduces reaction time to 2 h with comparable yields
Iodination NIS, DCM, 0°C → RT6-Iodo-4-isopropyl pyrrolopyrimidine93%Halogenation enables subsequent cross-coupling reactions

Oxidation and Reduction

Redox reactions modify substituents while preserving the heterocyclic core:

Reaction TypeReagents/ConditionsProductSelectivity Notes
Oxidation KMnO₄, H₂O, 60°C7-Isopropyl-4-oxo derivativeOver-oxidation avoided via pH control
Reduction NaBH₄, MeOH, 0°C4-Hydroxy-7-isopropyl analogChemoselective reduction of nitro groups

Cross-Coupling Reactions

The 6-position undergoes palladium-catalyzed coupling for structural diversification:

Coupling TypeConditionsScopeApplications
Suzuki-Miyaura PdCl₂(dppf), K₂CO₃, dioxane/H₂O, 80°CAryl/heteroaryl boronic acidsIntroduces biaryl motifs (e.g., 23 , 36 )
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°CSecondary aminesEnables N-alkylation at position 4

Cyclization and Ring Expansion

The core participates in annulation reactions to access polycyclic systems:

ReactionConditionsProductKey Intermediate
Pictet-Spengler TFA, DCE, 40°CTetrahydro-β-carboline derivativesEnantioselective synthesis achieved via chiral auxiliaries
Ring Expansion NH₂OH·HCl, EtOH, refluxPyrido[2,3-d]pyrimidine scaffold87% yield with full regiocontrol

Biological Activity Correlation

Structural modifications directly impact pharmacological properties:

DerivativeIC₅₀ (nM) vs TargetsKey Structural Features
5n PAK4: 2.7; MV4-11 cells: 7.84-(3-Hydroxyphenyl), 7-isopropyl
23 CSF1R: 0.5; DENV: >90% inhibitionp-CH₂OH-benzyl, 7-isopropyl
45 LRRK2: 0.3; CSF1R: 2.3Carboxylic acid at para-position

Mechanistic Insights

  • Kinase Inhibition : The 7-isopropyl group induces steric complementarity with hydrophobic pockets in PAK4 and CSF1R, as shown by X-ray crystallography (PDB: 7JVR) .

  • Antiviral Action : Electron-withdrawing substituents at position 4 enhance flavivirus inhibition by 3.5-fold (DENV EC₅₀: 1.4 µM → 0.3 µM) .

  • Solvent Effects : Polar aprotic solvents (DMF, DMAc) accelerate substitution reactions by stabilizing charged intermediates .

Industrial Process Considerations

ParameterLaboratory ScalePilot Plant Adaptation
Catalyst Loading5 mol% Pd0.5 mol% Pd with flow chemistry
Temperature ControlBatch heating (ΔT ±5°C)Continuous flow (ΔT ±1°C)
Waste Reduction8 L/kg solvent usage1.2 L/kg via solvent recycling

Wirkmechanismus

The mechanism of action of 4-isopropyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Isopropyl-7H-pyrrolo[2,3-d]pyrimidine stands out due to its specific isopropyl substitution, which can influence its binding affinity and selectivity towards certain kinases. This unique structural feature makes it a valuable compound in the design of targeted therapies.

Biologische Aktivität

4-Isopropyl-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a potential inhibitor of various kinases involved in cancer and other diseases. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The primary mechanism of action for this compound involves its interaction with specific kinases. The compound binds to the active sites of these enzymes, inhibiting their activity and subsequently modulating downstream signaling pathways. This inhibition can lead to reduced cell proliferation and the induction of apoptosis in cancer cells .

Kinase Inhibition

  • Cancer Therapy :
    • The compound has been investigated as a scaffold for developing selective kinase inhibitors. It has shown promising results against various cancer cell lines by targeting key kinases such as EGFR, Her2, VEGFR2, and CDK2. For instance, one study reported that a derivative of this compound exhibited an IC50 value ranging from 40 to 204 nM against these kinases, which is comparable to established tyrosine kinase inhibitors like sunitinib (IC50 = 261 nM) .
  • Malaria Treatment :
    • Research has also focused on its potential as an inhibitor against Plasmodium falciparum calcium-dependent protein kinases (CDPKs). Compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold demonstrated IC50 values between 0.210 and 0.589 µM against these targets, indicating their potential utility in malaria treatment .

Antiviral Activity

This compound and its derivatives have shown antiviral properties against flaviviruses such as Zika and dengue viruses. Selected compounds exhibited over 90% protection against dengue virus in vitro, suggesting a promising avenue for antiviral drug development .

Anti-inflammatory Effects

In addition to its anticancer and antiviral activities, the compound has demonstrated anti-inflammatory effects by inhibiting key inflammatory mediators such as COX-2 and iNOS. Studies indicated that certain derivatives significantly reduced the expression levels of these enzymes, showcasing their potential in treating inflammatory diseases .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A series of studies evaluated the cytotoxic effects of pyrrolo[2,3-d]pyrimidine derivatives on various cancer cell lines. Notably, compound 5k emerged as a potent inhibitor with significant activity against multiple targets and induced cell cycle arrest and apoptosis in HepG2 cells .
  • Inhibition of PAK4 :
    • Compounds designed to inhibit PAK4 showed promising results with IC50 values as low as 2.7 nM. These compounds not only inhibited PAK4 enzymatic activity but also induced apoptosis in MV4-11 cells through cell cycle arrest at the G0/G1 phase .

Research Findings Summary

Study Focus Key Findings IC50 Values
Cancer Cell LinesCompound 5k shows significant cytotoxicity40-204 nM
Malaria Kinase InhibitionEffective against PfCDPK4 and PfCDPK10.210–0.530 μM
Antiviral ActivityHigh efficacy against Zika and dengue viruses>90% protection
Anti-inflammatory ActivityReduced COX-2 and iNOS expressionNot specified
PAK4 InhibitionInduces apoptosis in MV4-11 cells2.7 nM

Eigenschaften

IUPAC Name

4-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6(2)8-7-3-4-10-9(7)12-5-11-8/h3-6H,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRZCLRTCFWQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C=CNC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.